molecular formula C22H21NO5 B2736902 9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951941-44-9

9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2736902
CAS No.: 951941-44-9
M. Wt: 379.412
InChI Key: VWISTMBPOKEQLG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. The presence of the cyclopropyl group, the dimethoxyphenyl group, and the chromeno[8,7-e][1,3]oxazin-2(8H)-one moiety suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several ring systems and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The cyclopropyl group could undergo ring-opening reactions, the dimethoxyphenyl group could participate in electrophilic aromatic substitution reactions, and the chromeno[8,7-e][1,3]oxazin-2(8H)-one moiety could undergo a variety of reactions depending on the specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Thermally Curable Benzoxazine Monomer Applications

A new monomer combining benzoxazine and coumarin rings demonstrates applications in polymer chemistry, particularly in creating thermally curable polymers. This compound, related by structure to the one , undergoes photodimerization and thermal ring-opening reactions. Such processes are critical for developing advanced materials with specific thermal and optical properties, useful in coatings, adhesives, and composite materials (Kiskan & Yagcı, 2007).

Synthesis of Amino-dideoxyallose and Amino-deoxyribose Derivatives

The synthesis of amino-dideoxyallose and amino-deoxyribose derivatives through cycloaddition reactions offers insights into the creation of novel organic compounds. This research underscores the potential of similar chemical structures in synthesizing new molecules with possible applications in drug development and biochemical research, highlighting the importance of cycloaddition reactions in organic synthesis (Defoin et al., 1988).

Reactions of Nitrosocarbonyl Compounds with Cyclopentadienes

The study on the reaction of nitrosocarbonyl compounds with cyclopentadienes leading to oxazines and dioxazines reveals the intricate reactivity of such compounds. This research is fundamental in understanding the behavior of nitrosocarbonyl compounds and could be applied in synthesizing complex cyclic compounds, contributing to the fields of pharmaceuticals and organic materials (Dao et al., 1979).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis, reactivity, and potential applications of this compound .

Properties

IUPAC Name

9-cyclopropyl-3-(3,4-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-25-19-8-3-13(10-20(19)26-2)16-9-14-4-7-18-17(21(14)28-22(16)24)11-23(12-27-18)15-5-6-15/h3-4,7-10,15H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWISTMBPOKEQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CC5)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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